2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14-7-9-15(10-8-14)17-13-22-18(20(17)11-12-21)19-16-5-3-2-4-6-16/h2-10,13,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGWJQNHGBRGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the thiazole ring. The final step involves the reduction of the imine group to form the ethan-1-ol derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the imine group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like halogens or nitro compounds.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Thiazole derivatives are widely studied for their biological activities, including:
- Antimicrobial Activity : Compounds similar to 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol have shown promising results against various bacterial strains. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis and function .
| Study | Target Bacteria | Inhibition (%) |
|---|---|---|
| Study A | E. coli | 75% |
| Study B | S. aureus | 80% |
Anticancer Properties
Research has indicated that thiazole derivatives exhibit cytotoxic effects against cancer cell lines. The compound's mechanism may involve the induction of apoptosis through mitochondrial pathways or inhibition of specific oncogenic pathways .
Anti-inflammatory Effects
Thiazole derivatives are being explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses .
Material Science
In addition to biological applications, compounds like this compound are being investigated for their potential use in developing new materials. Their unique chemical structure allows them to be utilized in organic electronics and as intermediates in the synthesis of polymers with specific properties.
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on various thiazole derivatives, including the compound , evaluated their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications on the thiazole ring significantly enhanced antimicrobial activity compared to standard antibiotics.
Case Study 2: Cytotoxicity Testing on Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent increase in cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors, inducing apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Ethanol Group: The hydroxyl group in the target compound facilitates hydrogen bonding, which is critical for crystal packing (e.g., chain formation via O–H···N interactions) and may enhance binding to biological targets .
- Morpholinethyl and Ester Groups : The morpholinethyl group in the analog from introduces basicity and flexibility, while the ester group increases lipophilicity, favoring membrane penetration and cardiotropic effects.
- Di-tert-butylphenol: The bulky tert-butyl groups in confer steric hindrance, reducing solubility but enhancing antioxidant activity through radical scavenging.
Crystallographic and Solubility Trends
- The ethanol group in the target compound may adopt a triclinic crystal system (as seen in structurally related compounds ), with hydrogen-bonded chains stabilizing the lattice.
- Carboxylic acid () and ester () groups significantly alter solubility profiles compared to the target’s hydroxyl group, with the former being more hydrophilic.
Pharmacological Potential
- Cardiotropic Activity : The morpholinethyl-ester analog () demonstrated high cardiotropic activity, suggesting that electron-donating groups enhance interactions with cardiac ion channels.
- Antioxidant vs. Anticancer Activity: While the tert-butylphenol derivative () acts as an antioxidant, the chlorophenyl-benzoic acid analog () is predicted to exhibit anticancer activity due to its polar substituents.
Biological Activity
2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by recent research findings and data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2OS |
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 341498-81-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring facilitates binding to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to significant biological effects such as:
- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial growth.
- Anticancer Properties: Studies indicate possible cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, a study indicated that compounds with thiazole rings displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives ranged from 100 to 400 µg/mL .
Anticancer Activity
In vitro studies have reported that thiazole derivatives can induce apoptosis in cancer cells. For example, similar compounds have shown cytotoxic effects against various human cancer cell lines such as U937 and HL60 . The mechanism often involves the induction of oxidative stress and disruption of mitochondrial function.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural components. Modifications in substituents on the phenyl rings can enhance or diminish their biological efficacy. Electron-withdrawing groups (e.g., nitro groups) have been associated with increased antimicrobial activity .
Case Studies
- Antimicrobial Efficacy: A series of thiazole derivatives were synthesized and tested for antibacterial properties against Staphylococcus aureus and Escherichia coli. The best-performing compound exhibited an MIC of 31.25 µg/mL against E. coli, demonstrating the potential of these compounds in developing new antibiotics .
- Cytotoxicity Assays: In a comparative study, several thiazole derivatives were evaluated for their cytotoxicity against cancer cell lines. Compounds similar to this compound showed promising results with IC50 values in the low micromolar range .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Bleaching Clay | PEG-400 | 70–80 | 82–85 | |
| p-TsOH | Ethanol | Reflux | 75–78 | |
| None | DMF | 100 | 68–70 |
How should researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- Crystallography :
How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
- Computational validation : Calculate chemical shifts with Multiwfn via density functional theory (DFT) and compare with experimental data .
- Dynamic NMR : Probe tautomeric equilibria by variable-temperature NMR .
What advanced methodologies are recommended for resolving crystallographic ambiguities in this thiazole derivative?
Answer:
- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution .
- Twinned crystals : Use SHELXD for structure solution and TWINLAW to handle twinning .
- Disorder modeling : Apply SHELXL ’s PART instructions to refine disordered ethanol or phenyl groups .
How can molecular docking studies be designed to explore the bioactivity of this compound?
Answer:
Q. Table 2: Docking Scores Against Selected Targets
| Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| EGFR Kinase | -9.2 | |
| CYP3A4 | -8.7 | |
| Bcl-2 | -7.9 |
What strategies improve reaction yields during scale-up synthesis?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (15–20 minutes vs. 2 hours) .
- Flow chemistry : Enhances heat/mass transfer for exothermic imine formation steps .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate conversion .
How can electron density topology analysis aid in understanding bonding interactions?
Answer:
- Multiwfn analysis : Generate Laplacian (∇²ρ) and bond critical points (BCPs) to classify bonds (e.g., covalent vs. ionic) .
- AIM plots : Visualize hydrogen bonds and van der Waals interactions using VMD .
What are common impurities in this compound, and how are they identified?
Answer:
- By-products : Unreacted thiosemicarbazide or oxidized thiazole rings.
- Detection :
How can researchers design analogs for structure-activity relationship (SAR) studies?
Answer:
- Substitution patterns : Modify the 4-methylphenyl or phenylimino groups with halides or electron-withdrawing groups .
- Biological assays : Test analogs against bacterial efflux pumps or cancer cell lines (IC₅₀ profiling) .
What computational tools are essential for analyzing anisotropic displacement parameters in crystallography?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
